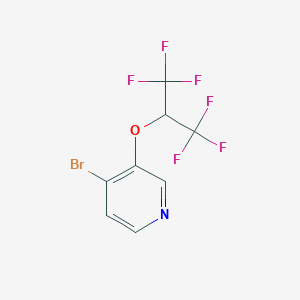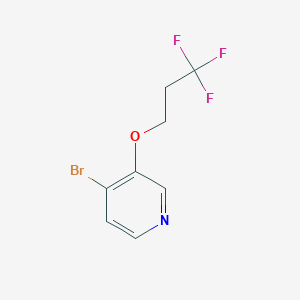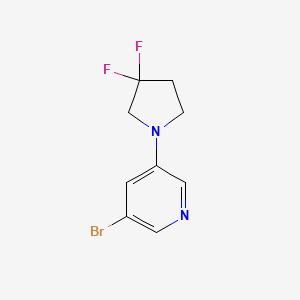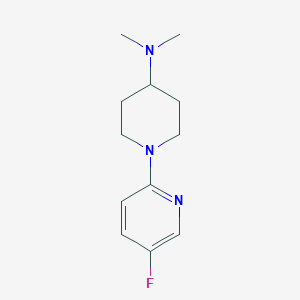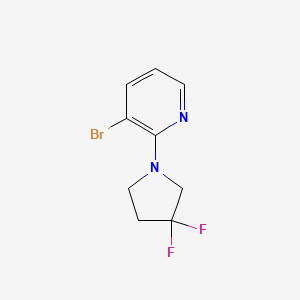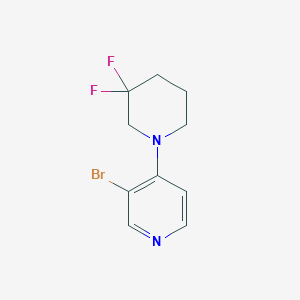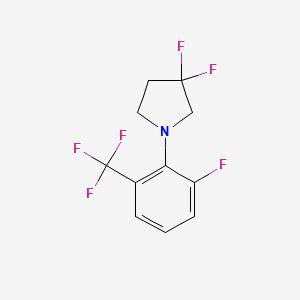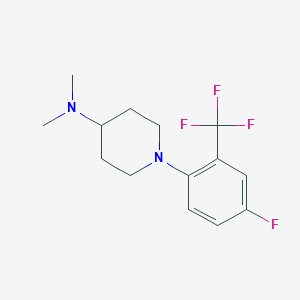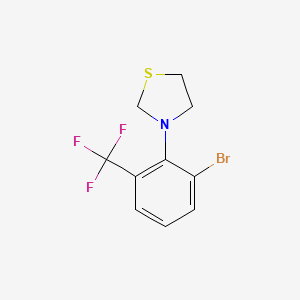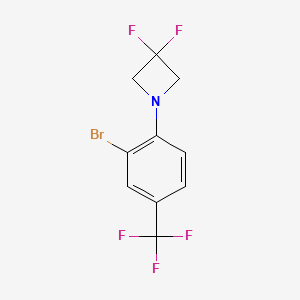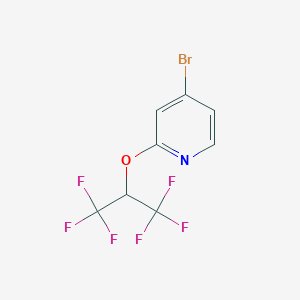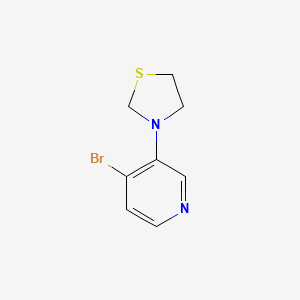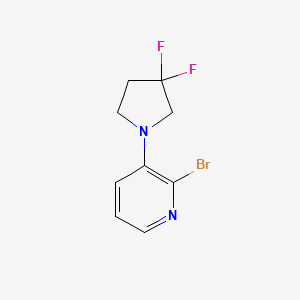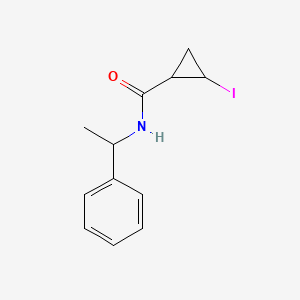
(1R,2R)-2-Iodo-N-((R)-1-phenylethyl)-cyclopropanecarboxamide
Overview
Description
(1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide: is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a cyclopropane ring, an iodine atom, and a phenylethyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using a carbene precursor.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Phenylethyl Group: This step involves the coupling of the phenylethyl group to the cyclopropane ring, which can be done using various coupling reactions such as the Grignard reaction or a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide, typically using an amine and a coupling reagent like carbodiimide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or another substituent.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenylethyl group.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Substituted cyclopropanecarboxamides with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry:
Chiral Catalysts: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Probes: Used in the study of biological systems, particularly in understanding enzyme mechanisms and protein interactions.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Agrochemicals: Could be used in the synthesis of chiral agrochemicals for improved efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors in a stereospecific manner, influencing biological pathways and processes. The iodine atom and phenylethyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with a cyclohexane ring and two amino groups.
(1R,2R)-1,2-Diphenylethylenediamine: Features a similar chiral center but with different substituents.
Uniqueness:
Structural Features: The combination of a cyclopropane ring, an iodine atom, and a phenylethyl group is unique to (1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide.
Reactivity: The presence of the iodine atom makes it highly reactive in substitution reactions, providing versatility in chemical synthesis.
Chirality: The specific chiral centers in the compound contribute to its potential use in asymmetric synthesis and chiral catalysis.
This detailed article provides a comprehensive overview of (1R,2R)-2-Iodo-N-(®-1-phenylethyl)-cyclopropanecarboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-iodo-N-(1-phenylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALXTZVAKGFBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


